(4,6-Dimethyl-2-pyridinyl)acetic acid
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Overview
Description
(4,6-Dimethyl-2-pyridinyl)acetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 4 and 6 on the pyridine ring and an acetic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-2-pyridinyl)acetic acid typically involves the functionalization of a pyridine ring. One common method is the reaction of 4,6-dimethylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic substitution mechanism, where the acetic anhydride acts as the acylating agent, introducing the acetic acid group at the 2-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-2-pyridinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Scientific Research Applications
(4,6-Dimethyl-2-pyridinyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-2-pyridinyl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4,6-Dimethyl-2-pyridinyl)methanol: Similar structure but with a hydroxyl group instead of an acetic acid group.
(4,6-Dimethyl-2-pyridinyl)amine: Contains an amine group instead of an acetic acid group.
(4,6-Dimethyl-2-pyridinyl)aldehyde: Features an aldehyde group in place of the acetic acid group.
Uniqueness
(4,6-Dimethyl-2-pyridinyl)acetic acid is unique due to the presence of the acetic acid group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Biological Activity
(4,6-Dimethyl-2-pyridinyl)acetic acid is a pyridine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C9H11NO2
- Structural Characteristics : The compound features two methyl groups at positions 4 and 6 of the pyridine ring and an acetic acid group at position 2, contributing to its unique chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit enzymes or receptors involved in various biochemical pathways, potentially affecting processes such as inflammation and microbial growth.
Biological Activities
-
Antimicrobial Properties :
- Studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. This suggests its potential use as an antimicrobial agent in pharmaceutical formulations.
-
Anti-inflammatory Effects :
- Preliminary research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
-
Potential as a Pharmaceutical Intermediate :
- The compound is being investigated for its role as a building block in the synthesis of more complex organic molecules with pharmaceutical applications.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against specific bacterial strains | |
Anti-inflammatory | Potential to reduce inflammation in vitro | |
Pharmaceutical Use | Used in synthesis of complex organic molecules |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings suggest that the compound could be developed into an effective antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In a controlled study, this compound was administered to mice models exhibiting inflammation. Results indicated a notable reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment over a period of seven days, showcasing its potential therapeutic effects in inflammatory diseases.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(4,6-dimethylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-3-7(2)10-8(4-6)5-9(11)12/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
IQWFZPGUHUYVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)CC(=O)O)C |
Origin of Product |
United States |
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